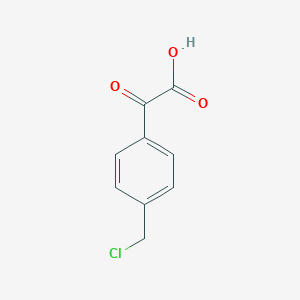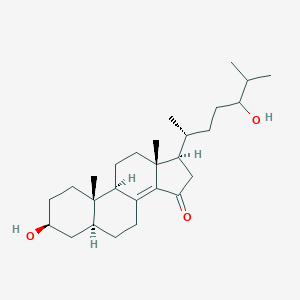
3,24-Dihydroxycholest-8(14)-en-15-one
Overview
Description
3,24-Dihydroxycholest-8(14)-en-15-one is a steroidal compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of hydroxyl groups at the 3rd and 24th positions, and a ketone group at the 15th position on the cholestene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,24-Dihydroxycholest-8(14)-en-15-one typically involves multi-step organic reactions starting from cholesterol or its derivatives. The process includes selective oxidation, hydroxylation, and ketone formation under controlled conditions. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and hydroxylating agents such as osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of cholesterol, to achieve high yields and purity. These methods leverage the enzymatic capabilities of microorganisms to introduce functional groups at specific positions on the steroid nucleus.
Chemical Reactions Analysis
Types of Reactions
3,24-Dihydroxycholest-8(14)-en-15-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of complex steroidal molecules.
Biology: Investigating its role in cellular processes and metabolic pathways.
Medicine: Exploring its potential as a therapeutic agent for treating diseases related to cholesterol metabolism.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.
Mechanism of Action
The mechanism by which 3,24-Dihydroxycholest-8(14)-en-15-one exerts its effects involves interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. It may modulate the activity of these enzymes, thereby influencing various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound from which 3,24-Dihydroxycholest-8(14)-en-15-one is derived.
7-Ketocholesterol: Another oxidized derivative of cholesterol with distinct biological activities.
24-Hydroxycholesterol: A hydroxylated form of cholesterol involved in brain cholesterol metabolism.
Uniqueness
This compound is unique due to the specific positions of its functional groups, which confer distinct chemical reactivity and biological activity compared to other cholesterol derivatives. Its dual hydroxylation and ketone functionalities make it a versatile compound for various scientific applications.
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16(2)23(29)9-6-17(3)22-15-24(30)25-20-8-7-18-14-19(28)10-12-26(18,4)21(20)11-13-27(22,25)5/h16-19,21-23,28-29H,6-15H2,1-5H3/t17-,18+,19+,21+,22-,23?,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMBRHJGBMZVML-MOTDRCRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923255 | |
| Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120171-12-2 | |
| Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120171122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,24-Dihydroxycholest-8(14)-en-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


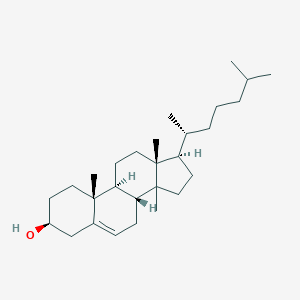

![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
![1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium](/img/structure/B220783.png)
![5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)

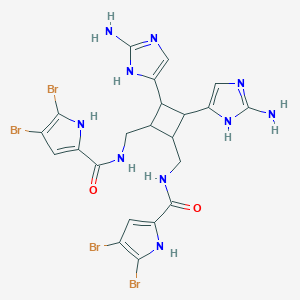
![(3R,5R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B220831.png)
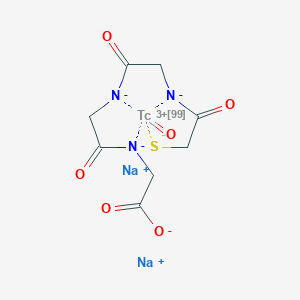


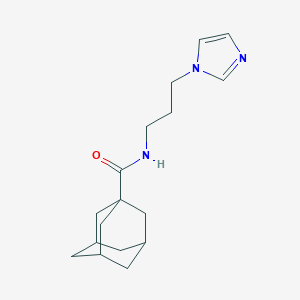
![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B220851.png)
